2-{[(3-amino-3-oxopropyl)(benzyl)amino]carbonyl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(3-amino-3-oxopropyl)(benzyl)amino]carbonyl}benzoic acid, also known as ABPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ABPC is a member of the family of benzodiazepine derivatives, which are known for their diverse biological activities.
Mechanism of Action
The exact mechanism of action of 2-{[(3-amino-3-oxopropyl)(benzyl)amino]carbonyl}benzoic acid is not fully understood. However, it is believed to act through the modulation of the GABAergic system, which is involved in the regulation of neuronal activity. This compound has been shown to enhance the binding of GABA to its receptors, leading to an increase in the inhibitory neurotransmission. This, in turn, results in the suppression of neuronal activity, leading to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in the plasma and brain tissues of rats. This compound has also been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, in the brain tissues of rats. Additionally, this compound has been found to increase the levels of brain-derived neurotrophic factor, which is a protein that promotes the survival of neurons.
Advantages and Limitations for Lab Experiments
2-{[(3-amino-3-oxopropyl)(benzyl)amino]carbonyl}benzoic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also relatively inexpensive compared to other benzodiazepine derivatives. However, this compound has some limitations as well. It has low solubility in water, which can make it difficult to administer in vivo. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.
Future Directions
For research on 2-{[(3-amino-3-oxopropyl)(benzyl)amino]carbonyl}benzoic acid include investigating its potential therapeutic applications in neurodegenerative diseases, cancer, and optimizing its pharmacokinetic and pharmacodynamic properties.
Synthesis Methods
The synthesis of 2-{[(3-amino-3-oxopropyl)(benzyl)amino]carbonyl}benzoic acid involves a multi-step process, which includes the condensation of benzylamine and ethyl 2-oxo-3-phenylpropanoate, followed by the reaction of the resulting intermediate with 2-nitrobenzoyl chloride. The final product is obtained by the reduction of the nitro group to an amino group using a reducing agent such as tin (II) chloride.
Scientific Research Applications
2-{[(3-amino-3-oxopropyl)(benzyl)amino]carbonyl}benzoic acid has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. This compound has also been found to possess anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells.
properties
IUPAC Name |
2-[(3-amino-3-oxopropyl)-benzylcarbamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c19-16(21)10-11-20(12-13-6-2-1-3-7-13)17(22)14-8-4-5-9-15(14)18(23)24/h1-9H,10-12H2,(H2,19,21)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUHJFBWWEDOKAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCC(=O)N)C(=O)C2=CC=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.